

ROC-325: A Technical Guide to a Novel Autophagy Inhibitor

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Compound of Interest		
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Abstract

ROC-325 is a novel, orally bioavailable small molecule that acts as a potent inhibitor of lysosomal autophagy.[1][2] It is a dimeric compound derived from the structural modification of hydroxychloroquine and the anti-schistosomal drug lucanthone.[1] Emerging as a significantly more potent alternative to hydroxychloroquine (HCQ), ROC-325 has demonstrated promising therapeutic potential in preclinical models of various cancers, including renal cell carcinoma and acute myeloid leukemia, as well as in non-malignant diseases such as pulmonary hypertension.[1][3][4] Its mechanism of action centers on the disruption of the final stages of autophagy, leading to the accumulation of autophagosomes and subsequent cellular stress and apoptosis in autophagy-dependent cells.[3][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of ROC-325, with a focus on its mechanism of action and the experimental methodologies used to characterize it.

Chemical Structure and Properties

ROC-325 is chemically identified as 1-[[2-[[2-[(7-chloro-4-quinolinyl)amino]ethyl]methylamino]ethyl]amino]-4-methyl-9H-thioxanthen-9-one.[6]



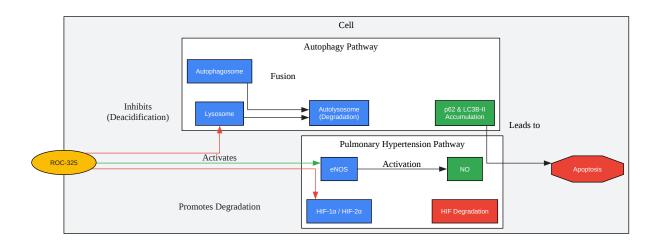
Property	Value	Source
CAS Number	1859141-26-6	[2][6]
Molecular Formula	C28H27CIN4OS	[6]
Formula Weight	503.1 g/mol	[6]
Purity	>98%	[6]
Solubility	DMSO: 3-4 mg/mL (5.96-7.95 mM), Chloroform: 10 mg/mL. Slightly soluble in DMF and Ethanol.	[2][6]
Appearance	Solid	[6]

Mechanism of Action and Signaling Pathways

ROC-325 functions as a late-stage autophagy inhibitor by disrupting lysosomal function.[1][7] This leads to the deacidification of lysosomes and prevents the fusion of autophagosomes with lysosomes, thereby blocking the degradation of cellular components.[3][5] This disruption of autophagic flux results in the accumulation of autophagosomes and key autophagy-related proteins like LC3B-II and p62.[1][3] The anticancer effects of ROC-325 are dependent on functional autophagy, as knockdown of essential autophagy genes ATG5 and ATG7 diminishes its cytotoxic effects.[3][7]

In the context of pulmonary hypertension, ROC-325's therapeutic effects are multifaceted. Beyond autophagy inhibition, it promotes vasodilation by activating the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) signaling pathway.[1] It also leads to the degradation of hypoxia-inducible factors (HIF- 1α and HIF- 2α), which are key drivers in the pathogenesis of pulmonary hypertension.[1][8]





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Caption: Signaling pathways affected by ROC-325.

Experimental Protocols Synthesis of ROC-325

The synthesis of ROC-325 is a multi-step process. A representative scheme involves:

- Palladium-catalyzed coupling of appropriate precursors.
- Followed by deprotection steps using 4N HCl in dioxane.
- A final palladium-catalyzed coupling reaction.
- And a concluding deprotection step to yield ROC-325.[3]





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Caption: Generalized synthesis workflow for ROC-325.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of ROC-325, a colorimetric MTT assay is commonly employed.

- Cells are seeded in 96-well plates at a density of 5x10³ to 10,000 cells per well and allowed to adhere for 24 hours.[1][5]
- The cells are then treated with varying concentrations of ROC-325 for 72 hours.[5][9]
- Following treatment, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
- The formazan crystals are then dissolved, and the absorbance is measured using a microplate reader to determine cell viability relative to untreated controls.[5]

Apoptosis Assay (Annexin V-FITC Staining)

The induction of apoptosis by ROC-325 can be quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.

- Cells are treated with ROC-325 for a specified period.
- After treatment, both adherent and floating cells are collected.
- The cells are then washed and resuspended in a binding buffer.
- Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's protocol.[1]
- The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

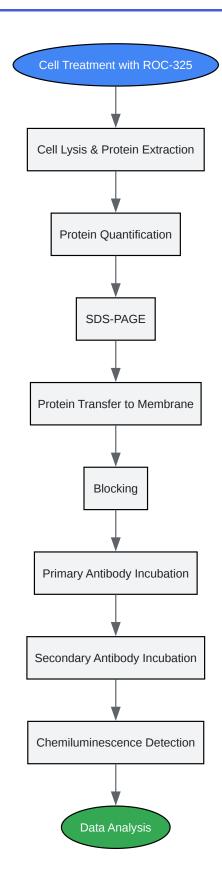


Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins following treatment with ROC-325.

- Cells are treated with ROC-325 and then lysed to extract total cellular proteins.[5]
- Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
- The separated proteins are transferred to a nitrocellulose or PVDF membrane.
- The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., LC3B, p62, eNOS, HIF-1α).[1][5]
- After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence detection system.
 [5]





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Caption: Standard workflow for Western blotting analysis.



In Vitro and In Vivo Efficacy Anticancer Activity

ROC-325 exhibits superior in vitro anticancer effects compared to hydroxychloroquine in a variety of cancer cell lines.[3] It effectively diminishes the viability of acute myeloid leukemia (AML) cells with IC50 values in the range of 0.7-2.2 μ M.[2][4] In renal cell carcinoma (RCC) models, ROC-325 induces apoptosis and inhibits cell growth with IC50 values ranging from 4.9 to 11 μ M across different cancer cell lines.[5][6] Oral administration of ROC-325 to mice with RCC xenografts was well-tolerated and resulted in a dose-dependent inhibition of tumor growth that was significantly more effective than HCQ.[2][3]

Effects on Pulmonary Hypertension

In experimental models of pulmonary hypertension (PH), ROC-325 has been shown to prevent the development of the disease, improve hemodynamic parameters, and inhibit vascular remodeling and right ventricular dysfunction.[1][8] It attenuates pulmonary vasoconstriction and enhances endothelial-dependent relaxation in isolated pulmonary artery rings.[1][8]

Conclusion

ROC-325 is a promising novel therapeutic agent with a well-defined mechanism of action as a potent autophagy inhibitor. Its superior efficacy compared to existing autophagy inhibitors like hydroxychloroquine, combined with its oral bioavailability, makes it a strong candidate for further clinical investigation in autophagy-dependent malignancies and other diseases like pulmonary hypertension. The experimental protocols outlined in this guide provide a framework for the continued evaluation of ROC-325 and other similar compounds in preclinical and clinical settings.

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